molecular formula C25H28N6 B2770757 1-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE CAS No. 896819-49-1

1-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE

Cat. No.: B2770757
CAS No.: 896819-49-1
M. Wt: 412.541
InChI Key: SKCHVQGQMSDADA-UHFFFAOYSA-N
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Description

1-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3(5)-aminopyrazoles with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often include the use of solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) and may require catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NBS in the presence of a solvent like acetonitrile (CH₃CN).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

1-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE stands out due to its unique combination of a pyrazolo[1,5-a]pyrimidine core with a pyridine and piperazine moiety, which enhances its binding affinity and specificity towards molecular targets like CDKs.

Properties

IUPAC Name

2-methyl-3-phenyl-5-propyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6/c1-3-9-21-18-23(30-16-14-29(15-17-30)22-12-7-8-13-26-22)31-25(27-21)24(19(2)28-31)20-10-5-4-6-11-20/h4-8,10-13,18H,3,9,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCHVQGQMSDADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE
Reactant of Route 2
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1-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE
Reactant of Route 3
1-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE
Reactant of Route 4
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1-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE
Reactant of Route 6
1-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE

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